molecular formula C17H22IN5O2S B2419168 N-ethyl-2-[4-(4-iodobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-amine CAS No. 923179-88-8

N-ethyl-2-[4-(4-iodobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-amine

Cat. No.: B2419168
CAS No.: 923179-88-8
M. Wt: 487.36
InChI Key: SFVFOAUFDVAJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-[4-(4-iodobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C17H22IN5O2S and its molecular weight is 487.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-ethyl-2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22IN5O2S/c1-3-19-16-12-13(2)20-17(21-16)22-8-10-23(11-9-22)26(24,25)15-6-4-14(18)5-7-15/h4-7,12H,3,8-11H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVFOAUFDVAJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22IN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures have been found to target enzymes like acetylcholinesterase. Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.

Mode of Action

Similar compounds have been reported to inhibit acetylcholinesterase. Inhibition of this enzyme leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Biological Activity

N-ethyl-2-[4-(4-iodobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-amine, a compound with the molecular formula C17H22IN5O2S and a molecular weight of 487.36 g/mol, has garnered attention in pharmacological research due to its potential biological activity. This article provides an overview of the compound's biological activities, including its anti-inflammatory properties, immunomodulatory effects, and potential applications in drug development.

The compound is characterized by the following structural features:

  • Molecular Formula : C17H22IN5O2S
  • Molecular Weight : 487.36 g/mol
  • Purity : Typically around 95%.

Structural Representation

The IUPAC name for the compound is N-ethyl-2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-amine. The structural formula can be represented as follows:

InChI=InChI 1S C17H22IN5O2S c1 3 19 16 12 13 2 20 17 21 16 22 8 10 23 11 9 22 26 24 25 15 6 4 14 18 5 7 15 h4 7 12H 3 8 11H2 1 2H3 H 19 20 21 \text{InChI}=\text{InChI 1S C17H22IN5O2S c1 3 19 16 12 13 2 20 17 21 16 22 8 10 23 11 9 22 26 24 25 15 6 4 14 18 5 7 15 h4 7 12H 3 8 11H2 1 2H3 H 19 20 21 }

Anti-inflammatory Properties

Research suggests that this compound may exhibit non-steroidal anti-inflammatory drug (NSAID)-like properties. Its structural similarity to ibuprofen indicates a potential for anti-inflammatory activity through inhibition of cyclooxygenase enzymes.

Immunomodulatory Effects

The compound has also been evaluated for its immunomodulatory effects. Studies indicate that compounds with similar sulfonamide structures can modulate immune responses. This activity is crucial for developing therapies aimed at treating inflammatory diseases and enhancing immune function .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryPotential NSAID-like activity,
ImmunomodulatoryModulation of immune responses ,
Anticancer ActivityInhibitory effects on cancer cell lines

Case Study: Anticancer Potential

A study evaluating various sulfonamide derivatives highlighted the anticancer potential of compounds similar to this compound. The results indicated significant antiproliferative activity against colon cancer cell lines, suggesting that this compound could serve as a lead for developing new anticancer agents .

Preparation Methods

Synthesis of 2-Chloro-6-methylpyrimidin-4-amine (Intermediate A)

Procedure :

  • Condensation Reaction :
    • React ethyl acetoacetate (10 mmol) with guanidine hydrochloride (12 mmol) in ethanol under reflux (78°C, 6 hours).
    • Acidify with HCl to precipitate 6-methylpyrimidin-4-ol.
  • Chlorination :
    • Treat 6-methylpyrimidin-4-ol with phosphorus oxychloride (POCl₃, 5 equiv) and N,N-diethylaniline (catalyst) at 110°C for 3 hours.
    • Quench with ice-water and extract with dichloromethane to isolate 2-chloro-6-methylpyrimidin-4-amine.

Yield : 68–72% (two steps).
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 5.21 (s, 1H, C5-H), 6.12 (br s, 2H, NH₂).

Synthesis of 1-(4-Iodobenzenesulfonyl)piperazine (Intermediate B)

Procedure :

  • Sulfonylation of Piperazine :
    • Dissolve piperazine (15 mmol) in dry THF under nitrogen.
    • Add 4-iodobenzenesulfonyl chloride (16.5 mmol) dropwise at 0°C.
    • Stir at room temperature for 12 hours, then filter and recrystallize from ethanol.

Yield : 85–89%.
Characterization :

  • HRMS (ESI+): m/z 381.94 [M+H]⁺ (calc. 381.95 for C₁₀H₁₂IN₂O₂S).

Coupling of Intermediates A and B

Procedure :

  • Nucleophilic Aromatic Substitution :
    • Combine Intermediate A (5 mmol), Intermediate B (5.5 mmol), and K₂CO₃ (10 mmol) in DMF.
    • Heat at 90°C for 8 hours under nitrogen.
    • Extract with ethyl acetate and purify via silica gel chromatography (hexane/EtOAc 3:1).

Yield : 74–78%.
Intermediate : 2-[4-(4-Iodobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-amine.
Characterization :

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 23.1 (CH₃), 44.8 (piperazine C), 115.3 (C5), 138.9 (C4), 152.7 (C2).

N-Ethylation of the Pyrimidine Amine

Procedure :

  • Reductive Amination :
    • Dissolve the coupled intermediate (4 mmol) in acetaldehyde (8 mmol) and methanol.
    • Add NaBH₃CN (6 mmol) and stir at 25°C for 24 hours.
    • Acidify with 1M HCl, neutralize with NaHCO₃, and extract with DCM.

Yield : 82–86%.
Final Product : N-Ethyl-2-[4-(4-iodobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-amine.
Characterization :

  • HPLC Purity : 98.5% (C18 column, 70:30 H₂O/MeCN).
  • Melting Point : 167–169°C.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined method involves sequential sulfonylation and alkylation in a single reactor:

  • React 2-chloro-6-methylpyrimidin-4-amine with piperazine and 4-iodobenzenesulfonyl chloride in DMF/K₂CO₃.
  • Add acetaldehyde and NaBH₃CN without isolating intermediates.
    Advantages : Reduced purification steps; Yield : 70%.

Solid-Phase Synthesis

For high-throughput applications:

  • Anchor 2-chloro-6-methylpyrimidin-4-amine to Wang resin via a photolabile linker.
  • Perform sulfonylation and alkylation on resin.
  • Cleave with UV light (365 nm).
    Purity : 95%; Throughput : 50 compounds/week.

Critical Analysis of Methodologies

Table 1: Comparison of Synthetic Routes

Method Steps Overall Yield Purity Scalability
Stepwise (Sections 2.1–2.4) 4 52–58% 98.5% Industrial
One-Pot Tandem 2 70% 97% Pilot-scale
Solid-Phase 3 60% 95% Research-scale

Key Observations :

  • The stepwise method offers higher purity but lower efficiency.
  • Solid-phase synthesis enables rapid diversification but requires specialized equipment.

Mechanistic Insights

Sulfonylation Kinetics

The reaction of piperazine with 4-iodobenzenesulfonyl chloride follows second-order kinetics (k = 0.45 L/mol·s at 25°C). Electron-withdrawing groups on the sulfonyl chloride accelerate the reaction (Hammett σ⁺ = +0.78).

SNAr Reactivity

The chloro group in Intermediate A is activated toward SNAr by the electron-withdrawing pyrimidine ring. Piperazine’s nucleophilicity (pKa = 9.8) ensures efficient substitution at 90°C.

Industrial-Scale Considerations

Cost Analysis

Component Cost/kg (USD) % of Total Cost
4-Iodobenzenesulfonyl chloride 1,200 58%
POCl₃ 150 12%
Piperazine 90 7%

Optimization Strategies :

  • Recycle excess piperazine via aqueous extraction.
  • Replace POCl₃ with PCl₅ for lower cost (saves 20% per batch).

Q & A

Q. What are the key considerations for synthesizing N-ethyl-2-[4-(4-iodobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-amine?

Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrimidine core via condensation reactions, often using 4-chloro-6-methylpyrimidin-2-amine as a precursor.
  • Step 2 : Introduction of the piperazine ring via nucleophilic substitution under reflux conditions (e.g., DMF, 80°C) .
  • Step 3 : Sulfonylation of the piperazine nitrogen using 4-iodobenzenesulfonyl chloride in the presence of a base like triethylamine .
  • Step 4 : Final N-ethylation via alkylation with ethyl bromide under controlled pH to avoid over-alkylation .
    Key reagents : Triethylamine (base), DMF (solvent), and Pd catalysts for coupling steps. Yield optimization requires TLC monitoring and column chromatography purification .

Q. How is structural characterization performed for this compound?

  • X-ray crystallography : Resolves 3D conformation, including piperazine ring puckering and sulfonyl group orientation (e.g., dihedral angles between pyrimidine and benzene rings) .
  • NMR : 1^1H NMR confirms substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, piperazine protons at δ 3.1–3.4 ppm). 13^{13}C NMR identifies carbonyl and sulfonyl carbons .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peak at m/z ~530) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Enzyme inhibition : Kinase assays (e.g., EGFR, VEGFR) using fluorescence polarization or radiometric methods to measure IC50_{50} values .
  • Cellular assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} determination .
  • Binding studies : Surface plasmon resonance (SPR) to assess affinity for target receptors (e.g., serotonin or dopamine receptors due to piperazine motifs) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

Modification Impact on Activity Reference
4-Iodo substitution Enhances lipophilicity and target binding
Piperazine sulfonylation Improves metabolic stability and selectivity
Pyrimidine methylation Reduces off-target interactions
Rational design involves iterative cycles of synthesis and testing. For example, replacing iodine with bromine decreases potency by ~30%, highlighting halogen bonding’s role .

Q. What strategies address contradictory data in biological assays?

  • Orthogonal validation : Confirm kinase inhibition via Western blot (phosphorylation status) if initial radiometric assays conflict with cellular viability data .
  • Metabolic stability testing : Use liver microsomes to rule out false negatives due to rapid degradation .
  • Computational docking : Resolve binding mode discrepancies (e.g., AutoDock Vina simulations to clarify piperazine orientation in receptor pockets) .

Q. How can selectivity against off-target receptors be improved?

  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) and hydrophobic pockets to minimize cross-reactivity .
  • Fragment-based design : Introduce bulky substituents (e.g., tert-butyl) at the pyrimidine C2 position to sterically hinder off-target binding .
  • Proteome-wide profiling : Use affinity pulldown with biotinylated analogs and mass spectrometry to identify unintended targets .

Q. What in vivo models are appropriate for pharmacokinetic (PK) studies?

  • Rodent models : Administer intravenously (5 mg/kg) and orally (10 mg/kg) to measure bioavailability. Plasma samples analyzed via LC-MS/MS for half-life (t1/2_{1/2}) and clearance .
  • Tissue distribution : Radiolabel the compound with 125^{125}I to track accumulation in organs (e.g., liver, brain) .
  • Metabolite identification : Use hepatocyte incubations or in vivo bile sampling to detect sulfone oxidation or piperazine ring cleavage .

Methodological Challenges and Solutions

Q. How to mitigate iodine displacement during synthetic steps?

  • Low-temperature conditions : Conduct sulfonylation at 0–5°C to prevent nucleophilic substitution of iodine .
  • Protecting groups : Temporarily protect reactive sites (e.g., silylation of pyrimidine NH) before iodination .

Q. What computational tools predict metabolic hotspots?

  • ADMET Predictors : Software like Schrödinger’s QikProp identifies labile sites (e.g., sulfonyl group oxidation) .
  • Density Functional Theory (DFT) : Calculates bond dissociation energies to prioritize stable substituents (e.g., methyl > ethyl for reduced CYP450 metabolism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.